molecular formula C10H17NO3S B2851510 1-CYCLOPROPANECARBONYL-4-METHANESULFONYLPIPERIDINE CAS No. 145021-94-9

1-CYCLOPROPANECARBONYL-4-METHANESULFONYLPIPERIDINE

Cat. No.: B2851510
CAS No.: 145021-94-9
M. Wt: 231.31
InChI Key: PHJUHIIQIVTADR-UHFFFAOYSA-N
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Description

1-CYCLOPROPANECARBONYL-4-METHANESULFONYLPIPERIDINE is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclopropyl group, a piperidine ring, and a methylsulfonyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of cyclopropyl ketones and piperidine derivatives, followed by sulfonylation reactions to introduce the methylsulfonyl group .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as preparative high-performance liquid chromatography (HPLC), is common to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-CYCLOPROPANECARBONYL-4-METHANESULFONYLPIPERIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce alcohols .

Scientific Research Applications

1-CYCLOPROPANECARBONYL-4-METHANESULFONYLPIPERIDINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-CYCLOPROPANECARBONYL-4-METHANESULFONYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1-CYCLOPROPANECARBONYL-4-METHANESULFONYLPIPERIDINE is unique due to its combination of a cyclopropyl group, a piperidine ring, and a methylsulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

cyclopropyl-(4-methylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-15(13,14)9-4-6-11(7-5-9)10(12)8-2-3-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJUHIIQIVTADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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